molecular formula C11H14ClF3N2O B2576785 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride CAS No. 2416233-66-2

2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride

Cat. No.: B2576785
CAS No.: 2416233-66-2
M. Wt: 282.69
InChI Key: NWPGEGSKUKDIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is a chemical compound with the molecular formula C11H13F3N2O·HCl. It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. This crude product can be salted with acid to get the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is unique due to the presence of both the benzyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-N-benzyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-16(10(17)6-15)7-9-4-2-1-3-5-9;/h1-5H,6-8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFARPHOMCZPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.